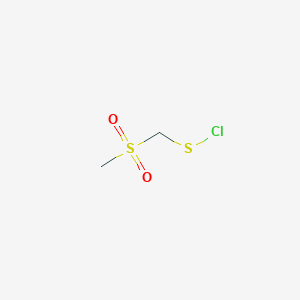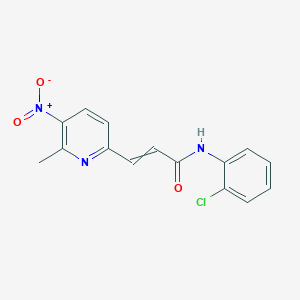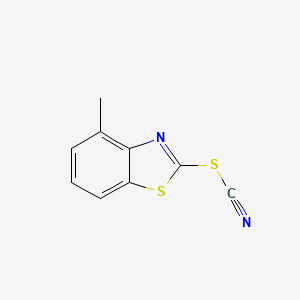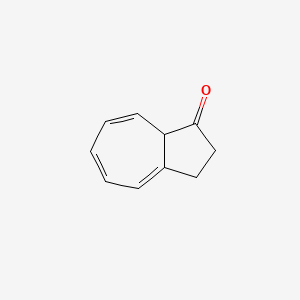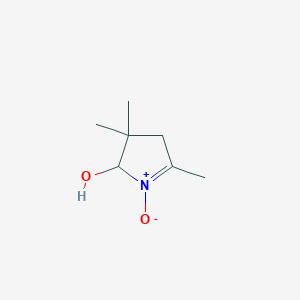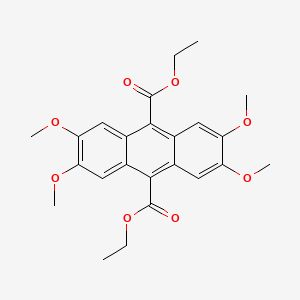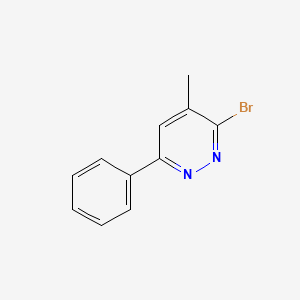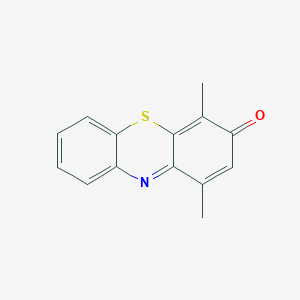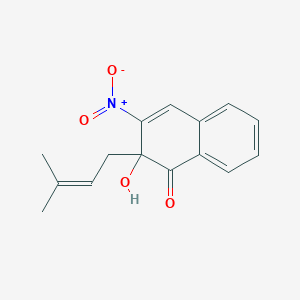
2-Hydroxy-2-(3-methylbut-2-en-1-yl)-3-nitronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-(3-methylbut-2-en-1-yl)-3-nitronaphthalen-1(2H)-one is a complex organic compound with a unique structure that includes a naphthalene ring substituted with hydroxy, nitro, and methylbutenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(3-methylbut-2-en-1-yl)-3-nitronaphthalen-1(2H)-one typically involves multi-step organic reactions. One common method includes the nitration of a naphthalene derivative followed by the introduction of the hydroxy and methylbutenyl groups through specific reaction conditions. The nitration process often requires concentrated nitric acid and sulfuric acid as catalysts, while the subsequent steps may involve the use of reagents such as sodium hydroxide and organic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the use of strong acids and other hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(3-methylbut-2-en-1-yl)-3-nitronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like tin(II) chloride.
Substitution: Electrophiles such as halogens or sulfonic acids.
Major Products Formed
Oxidation: Formation of 2-oxo-2-(3-methylbut-2-en-1-yl)-3-nitronaphthalen-1(2H)-one.
Reduction: Formation of 2-hydroxy-2-(3-methylbut-2-en-1-yl)-3-aminonaphthalen-1(2H)-one.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
2-Hydroxy-2-(3-methylbut-2-en-1-yl)-3-nitronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(3-methylbut-2-en-1-yl)-3-nitronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-nitronaphthalene: Lacks the methylbutenyl group, making it less complex.
2-Hydroxy-2-(3-methylbut-2-en-1-yl)naphthalene: Lacks the nitro group, affecting its reactivity.
3-Nitro-2-(3-methylbut-2-en-1-yl)naphthalene: Lacks the hydroxy group, altering its chemical properties.
Uniqueness
2-Hydroxy-2-(3-methylbut-2-en-1-yl)-3-nitronaphthalen-1(2H)-one is unique due to the presence of all three functional groups (hydroxy, nitro, and methylbutenyl) on the naphthalene ring. This combination of groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
89510-50-9 |
|---|---|
Molecular Formula |
C15H15NO4 |
Molecular Weight |
273.28 g/mol |
IUPAC Name |
2-hydroxy-2-(3-methylbut-2-enyl)-3-nitronaphthalen-1-one |
InChI |
InChI=1S/C15H15NO4/c1-10(2)7-8-15(18)13(16(19)20)9-11-5-3-4-6-12(11)14(15)17/h3-7,9,18H,8H2,1-2H3 |
InChI Key |
GEFSOFPGEPDYMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1(C(=CC2=CC=CC=C2C1=O)[N+](=O)[O-])O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Dimethylamino)anilino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B14374988.png)
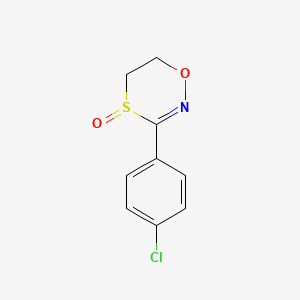
![N-[4,4-Bis(4-fluorophenyl)butyl]-4-fluorobenzamide](/img/structure/B14374995.png)
